N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide” is a compound that belongs to the pyrazolo[3,4-d]pyrimidine class . Pyrazolo[3,4-d]pyrimidine derivatives have been shown to exhibit a wide range of biological responses such as anticancer, antiproliferative, and anti-mycobacterial activities .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been achieved through Biginelli condensation . This method involves the condensation of substituted aromatic aldehyde, 5-amino-2,4-dihydro-3H-pyrazol-3-one, and guanidine .
Applications De Recherche Scientifique
Adenosine Receptor Affinity
Research has indicated that pyrazolo[3,4-d]pyrimidines, including compounds similar to N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide, exhibit affinity for A1 adenosine receptors. Substitutions at specific positions on the pyrazolo[3,4-d]pyrimidine core have been shown to enhance this activity, with certain substitutions leading to increased potency at A1 receptors and slightly less potency at A2 receptors (Harden, Quinn, & Scammells, 1991).
Antimicrobial and Anticancer Activities
A series of compounds related to this compound have been synthesized and evaluated for their antimicrobial and anticancer properties. Some derivatives have shown higher anticancer activity than reference drugs and exhibited good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016). Another study highlighted the synthesis of amido linked bis heterocycles with potent antimicrobial properties, particularly against certain bacteria and fungi (Padmavathi, Kumari, Venkatesh, & Padmaja, 2011).
Novel Anticancer Agents
Compounds based on the pyrazolo[3,4-d]pyrimidine scaffold have been designed and synthesized, with some showing potent anticancer activity across various cancer cell lines. These compounds have been evaluated for their potential to inhibit cell proliferation and induce apoptosis, suggesting their utility as novel anticancer agents (Katariya, Vennapu, & Shah, 2021). Further, the design and synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives have been reported, with select derivatives demonstrating significant antitumor activity, highlighting the potential of this scaffold in developing new anticancer therapies (El-Morsy, El-Sayed, & Abulkhair, 2017).
Orientations Futures
The future directions for “N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide” and similar compounds could involve further exploration of their biological activity and therapeutic potential . Specifically, their potential as CDK2 inhibitors could be further investigated for cancer treatment .
Mécanisme D'action
Target of Action
Similar compounds with the pyrazolo[3,4-d]pyrimidine scaffold have been reported to targetCyclin-Dependent Kinases (CDKs) . CDKs are essential in cellular processes and play a significant role in the development and progression of many diseases, including cancer .
Mode of Action
Compounds with similar structures have been shown to inhibit cdks . CDK inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Biochemical Pathways
Cdk inhibitors generally affect cell cycle progression and can induce apoptosis .
Pharmacokinetics
It is noted that similar compounds have suitable pharmacokinetic properties, which help in structure requirement prediction for the observed antitumor activity .
Result of Action
Similar compounds have been shown to inhibit the growth of various cancer cell lines .
Propriétés
IUPAC Name |
(E)-N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN5O2/c21-15-7-4-8-16(11-15)26-19-17(12-23-26)20(28)25(13-22-19)24-18(27)10-9-14-5-2-1-3-6-14/h1-13H,(H,24,27)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTGIZOBKVZBCO-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.